Inositol 1-phosphate

Übersicht

Beschreibung

Inositol 1-phosphate (Ins(1)P1) is a member of the inositol phosphate (InsP) molecular family of second messengers that play a critical role in the transmission of cellular signals . It can be formed by phospholipase C (PLC) hydrolysis of phosphatidylinositol or by dephosphorylation of polyphosphate inositols such as Ins(1,3)P2 by inositol polyphosphate 3-phosphatase .

Synthesis Analysis

The synthesis of Inositol 1-phosphate involves a series of phosphorylation and dephosphorylation reactions carried out by at least 19 phosphoinositide kinases and 28 phosphoinositide phosphatase enzymes . The Arabidopsis thaliana Myo-Inositol 1-Phosphate Synthase1 Gene is required for Myo-inositol Synthesis .Molecular Structure Analysis

Inositol is a deceptively simple molecule. On closer study, a number of sophisticated stereochemical, prochiral, chiral, and conformational issues associated with inositols and their derivatives become evident .Chemical Reactions Analysis

Inositol phosphates, including Inositol 1-phosphate, are involved in a series of complex chemical reactions. These reactions involve the inter-conversion between the inositol phosphate compounds based on cellular demand .Wissenschaftliche Forschungsanwendungen

Cell Signaling and Calcium Regulation : Inositol 1,4,5-trisphosphate, a derivative of inositol phosphate, functions in regulating intracellular calcium by mobilizing calcium from internal stores and possibly stimulating calcium entry, indicating a significant role in cell signaling processes (Berridge & Irvine, 1989).

Formation of Inositol Phosphates in Response to Agonists : The formation of inositol phosphates in various tissues, including the brain, in response to agonists highlights the involvement of inositol phosphates in stimulus-response pathways and suggests the importance of inositol 1-phosphate in these mechanisms (Berridge et al., 1983).

Anticancer Effects of Inositol Hexaphosphate (IP6) and Inositol : Studies have shown that inositol hexaphosphate and inositol possess anticancer effects, including reducing cell proliferation and increasing differentiation of malignant cells. These compounds also enhance the effects of conventional chemotherapy, control cancer metastases, and improve quality of life in cancer patients (Vucenik & Shamsuddin, 2003).

Environmental Presence and Cycling : Inositol phosphates, including inositol 1-phosphate, are widely present in the natural environment and are crucial in the global phosphorus cycle. They are derived primarily from plants and play significant roles in terrestrial and aquatic environments (Turner et al., 2002).

Role in Energy Metabolism : Inositols and inositol phosphates, such as inositol 1-phosphate, play a distinctive role in energy metabolism and metabolic disorders. They are known to decrease insulin resistance and increase insulin sensitivity, indicating their potential in managing metabolic conditions (Chatree et al., 2020).

Therapeutic Applications and Pharmacokinetics : The bioavailability, safety, uptake, and metabolism of inositol and its derivatives, including inositol 1-phosphate, are areas of active research with implications in health and disease. These studies inform the therapeutic uses of inositol in various conditions, including gynecological diseases, Alzheimer’s disease, and cancer (Bizzarri et al., 2016).

Zukünftige Richtungen

Eigenschaften

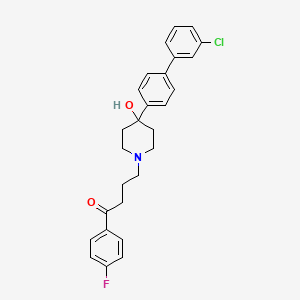

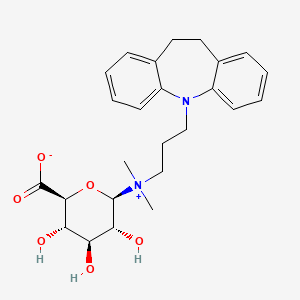

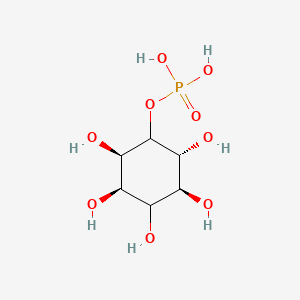

IUPAC Name |

[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/t1?,2-,3+,4-,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAPMGSXUVUWAF-GCVPSNMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@@H]([C@@H](C1O)O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315105 | |

| Record name | Inositol 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Inositol 1-phosphate | |

CAS RN |

573-35-3, 2831-74-5, 15421-51-9 | |

| Record name | Inositol monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 3-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002831745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 1-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015421519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 1-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INOSITOL MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G9I890092 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.